

# Spectral Analysis of 4-Cyanobenzyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Cyanobenzyl bromide

Cat. No.: B024449

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This technical guide provides a comprehensive overview of the spectral data for **4-Cyanobenzyl bromide** (CAS No. 17201-43-3), a key intermediate in the synthesis of pharmaceuticals and other organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Compound Information

Property	Value
Chemical Name	4-(Bromomethyl)benzonitrile
Synonyms	p-Cyanobenzyl bromide, $\alpha$ -Bromo-p-tolunitrile
CAS Number	17201-43-3
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN
Molecular Weight	196.05 g/mol [1][2][3]
Appearance	White to off-white crystalline solid
Melting Point	113-118 °C[4]

## Spectroscopic Data

The following sections present the key spectral data for **4-Cyanobenzyl bromide**, acquired through standard analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The  $^1\text{H}$  NMR spectrum of **4-Cyanobenzyl bromide** was recorded in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.63	Doublet	2H	Aromatic protons (Ha)
7.48	Doublet	2H	Aromatic protons (Hb)
4.48	Singlet	2H	Benzylic protons (-CH <sub>2</sub> Br)
Data sourced from patent KR101088892B1.[5]			

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is typically recorded in  $\text{CDCl}_3$  with broadband proton decoupling.[6]

Chemical Shift (ppm) Range	Assignment
~142	Quaternary Aromatic Carbon (C-CH <sub>2</sub> Br)
~133	Aromatic CH
~130	Aromatic CH
~118	Nitrile Carbon (-C≡N)
~113	Quaternary Aromatic Carbon (C-CN)
~32	Benzylic Carbon (-CH <sub>2</sub> Br)

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The provided data represents typical ranges for the assigned carbon atoms.

## Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. The spectrum for the solid-state sample was obtained using the KBr wafer technique.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium-Weak	Aromatic C-H Stretch
2220 - 2230	Strong	C≡N (Nitrile) Stretch
1610 - 1590	Medium	C=C Aromatic Ring Stretch
1460 - 1440	Medium	C=C Aromatic Ring Stretch
~1210	Strong	C-Br Stretch
860 - 800	Strong	p-Disubstituted Benzene C-H Bend

Note: These are characteristic absorption frequencies for the functional groups present in 4-Cyanobenzyl bromide.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments.

m/z	Relative Intensity (%)	Assignment
197	~95	[M+2] <sup>+</sup> Molecular ion (with <sup>81</sup> Br)
195	~100	[M] <sup>+</sup> Molecular ion (with <sup>79</sup> Br)
116	100	[M-Br] <sup>+</sup> (Base Peak)
89	~15	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The presence of two molecular ion peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom.

## Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

### NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4-Cyanobenzyl bromide** is dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used. To ensure all carbon signals are observed, especially quaternary carbons, a longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are often required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

## FT-IR Spectroscopy (KBr Wafer Method)

- **Sample Preparation:** 1-2 mg of **4-Cyanobenzyl bromide** is finely ground in an agate mortar and pestle. Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added, and the two are intimately mixed.
- **Pellet Formation:** The mixture is transferred to a pellet die. A pressure of 8-10 tons is applied for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
- **Acquisition:** A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

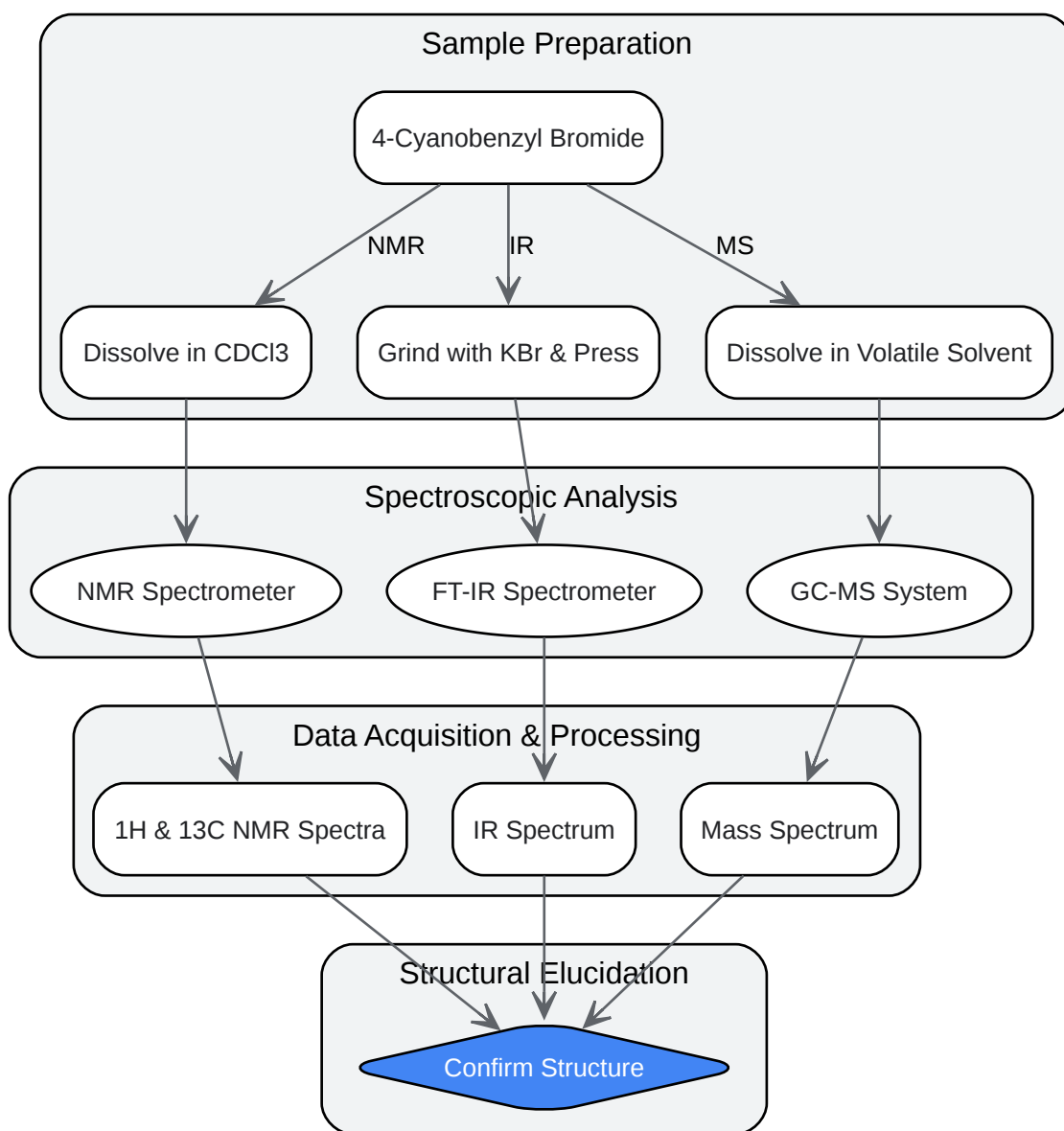
## Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **4-Cyanobenzyl bromide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, at a concentration of approximately  $10\text{-}100\text{ }\mu\text{g/mL}$ .
- **GC Separation:** A  $1\text{ }\mu\text{L}$  aliquot of the sample solution is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is typically used with a standard electron energy of 70 eV. The mass analyzer scans a mass range (e.g.,  $m/z$  35-300) to detect the molecular ion and its fragments.
- **Data Processing:** The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern. This data is often compared with spectral libraries for confirmation.

## Workflow Visualization

The logical flow of the spectral analysis process, from sample handling to final structural confirmation, is depicted in the following diagram.



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Caption: Workflow for the spectral analysis of **4-Cyanobenzyl bromide**.

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## References

- 1. 4-(Bromomethyl)benzonitrile | C<sub>8</sub>H<sub>6</sub>BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 4-(Bromomethyl)benzonitrile 99 17201-43-3 [sigmaaldrich.com]
- 4. 4-Cyanobenzyl Bromide | 17201-43-3 [sigmaaldrich.com]
- 5. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
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